2-(3,3-Difluoroazetidin-1-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3-Difluoroazetidin-1-yl)acetonitrile: is a synthetic organic compound with the molecular formula C5H6F2N2 It is characterized by the presence of a difluoroazetidine ring attached to an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-Difluoroazetidin-1-yl)acetonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,3-difluoroazetidine with acetonitrile in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of high-purity product .
Chemical Reactions Analysis
Types of Reactions: 2-(3,3-Difluoroazetidin-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The difluoroazetidine ring can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions result in various derivatives with modified functional groups .
Scientific Research Applications
Chemistry: 2-(3,3-Difluoroazetidin-1-yl)acetonitrile is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. Researchers investigate its ability to interact with biological targets and pathways, aiming to develop new treatments for various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of high-performance polymers and coatings .
Mechanism of Action
The mechanism of action of 2-(3,3-Difluoroazetidin-1-yl)acetonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved in its action depend on the specific application and target .
Comparison with Similar Compounds
- 3-Fluoro-4-(3,3-difluoroazetidin-1-yl)benzaldehyde
- 2-(3,3-Difluoroazetidin-1-yl)ethan-1-amine
- 2-(3,3-Difluoroazetidin-1-yl)ethan-1-ol
Comparison: Compared to similar compounds, 2-(3,3-Difluoroazetidin-1-yl)acetonitrile stands out due to its unique combination of a difluoroazetidine ring and an acetonitrile group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C5H6F2N2 |
---|---|
Molecular Weight |
132.11 g/mol |
IUPAC Name |
2-(3,3-difluoroazetidin-1-yl)acetonitrile |
InChI |
InChI=1S/C5H6F2N2/c6-5(7)3-9(4-5)2-1-8/h2-4H2 |
InChI Key |
DEELHRBCNRVHOR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CC#N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.